molecular formula C7H6ClIO B019647 (4-Chloro-3-iodophenyl)methanol CAS No. 104317-95-5

(4-Chloro-3-iodophenyl)methanol

Cat. No.: B019647
CAS No.: 104317-95-5
M. Wt: 268.48 g/mol
InChI Key: HXQYBNUCHOJSQA-UHFFFAOYSA-N
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Description

(4-Chloro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a member of the phenylmethanol family, characterized by the presence of both chlorine and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 4-chlorobenzyl alcohol using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-iodophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine atom can be replaced by a cyano group using copper(I) cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Copper(I) cyanide in dimethylformamide.

Major Products:

    Oxidation: 4-Chloro-3-iodobenzaldehyde or 4-Chloro-3-iodobenzoic acid.

    Reduction: 4-Chloro-3-iodotoluene.

    Substitution: 4-Chloro-3-cyanophenylmethanol.

Scientific Research Applications

(4-Chloro-3-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-3-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its halogenated phenyl ring, influencing biochemical pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

    4-Chlorophenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.

    3-Iodophenylmethanol:

    4-Bromo-3-iodophenylmethanol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: (4-Chloro-3-iodophenyl)methanol is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chloro-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQYBNUCHOJSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545571
Record name (4-Chloro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104317-95-5
Record name 4-Chloro-3-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104317-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-iodophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane-THF complex (10 ml) was added dropwise over 20 minutes to a solution of 4-chloro-3-iodobenzoic acid (1.4 g) in THF (25 ml). The reaction mixture was stirred for 2 hours and then cooled (ice bath) and methanol (20 ml) was added cautiously. The solvent was removed and the residue was dissolved in methanol (10 ml) and stirred with aq. 2M sodium hydroxide (10 ml) for 2 hours. Ethyl acetate (50 ml) was added and the mixture was washed with saturated aq. sodium bicarbonate solution (50 ml). The aqueous extracts were washed with ethyl acetate (2×50 ml) and the combined ethyl acetate extracts were washed with water (50 ml) and brine (50 ml) and died. Removal of the solvent gave 4-chloro-3-iodobenzyl alcohol (1.15 g). NMR (CD3SOCD3): d 4.45 (d, 2H), 5.3 (t, 1H), 7.3 (m, 1H), 7.5 (m, 1H), 7.8 (s, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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